molecular formula C3H7FN2O2S B13505597 3-Aminoazetidine-1-sulfonyl fluoride

3-Aminoazetidine-1-sulfonyl fluoride

Cat. No.: B13505597
M. Wt: 154.17 g/mol
InChI Key: VGEOYUPFGFTQOS-UHFFFAOYSA-N
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Description

3-Aminoazetidine-1-sulfonyl fluoride: is a chemical compound with the molecular formula C3H7FN2O2S. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-aminoazetidine-1-sulfonyl fluoride typically involves the reaction of azetidine derivatives with sulfonyl fluoride reagents. One common method includes the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation, using alumina as a solid support .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Aminoazetidine-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Solvents: Reactions are typically carried out in solvents such as tetrahydrofuran (THF) or methylene chloride.

    Catalysts: Catalysts like Lewis acids or bases may be used to facilitate the reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various sulfonamide derivatives .

Mechanism of Action

The mechanism of action of 3-aminoazetidine-1-sulfonyl fluoride involves its interaction with molecular targets through its sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the inhibition of specific enzymes or receptors . The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Properties

Molecular Formula

C3H7FN2O2S

Molecular Weight

154.17 g/mol

IUPAC Name

3-aminoazetidine-1-sulfonyl fluoride

InChI

InChI=1S/C3H7FN2O2S/c4-9(7,8)6-1-3(5)2-6/h3H,1-2,5H2

InChI Key

VGEOYUPFGFTQOS-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1S(=O)(=O)F)N

Origin of Product

United States

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